(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound reflects its complex multi-ring architecture and functional group diversity. According to PubChem database records, the primary IUPAC name is designated as N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]octanamide. Alternative nomenclature variants include (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide and N-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}octanamide.
From a chemical classification perspective, this compound belongs to the broader category of thiazolidinone derivatives, specifically incorporating rhodanine structural elements. Rhodanine itself is a 5-membered heterocyclic organic compound possessing a thiazolidine core, first discovered in 1877 by Marceli Nencki. The compound can be further classified as a heterocyclic amide due to the presence of the octanamide functional group, and as an indole derivative owing to the incorporated 2-oxoindolin moiety.
Molecular Formula and Weight Analysis
The molecular composition of this compound is defined by the molecular formula C₁₉H₂₁N₃O₃S₂, yielding a molecular weight of 403.5 g/mol. This molecular weight places the compound within the optimal range for drug-like properties according to Lipinski's Rule of Five criteria. The elemental composition analysis reveals a balanced distribution of heteroatoms, with three nitrogen atoms, three oxygen atoms, and two sulfur atoms contributing to the compound's potential for diverse intermolecular interactions.
Table 1: Molecular Composition and Physical Parameters
The octanamide portion of the molecule, derived from octanoic acid condensation with ammonia, contributes significantly to the overall lipophilicity of the compound. Octanamide itself has a molecular weight of 143.23 g/mol and is classified as a primary fatty amide. This structural component likely influences the compound's membrane permeability and bioavailability characteristics.
Stereochemical Configuration and Geometrical Isomerism
The (Z)-configuration designation in the compound name specifically refers to the geometrical isomerism around the exocyclic double bond connecting the thiazolidinone ring to the indole moiety. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and potential biological activity. Research on similar arylmethylidenerhodanine derivatives has demonstrated that the synthetic processes typically yield the Z-isomer as the predominant or exclusive product.
The determination of Z-configuration can be established through nuclear magnetic resonance spectroscopy analysis, where the chemical shift values of methine-group hydrogens in Z-isomers appear more downfield compared to their E-isomer counterparts. Experimental evidence from rhodanine derivative studies indicates that Z-isomers consistently show characteristic ¹H-NMR signals that differentiate them from potential E-isomers.
Properties
IUPAC Name |
N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-2-3-4-5-6-11-14(23)21-22-18(25)16(27-19(22)26)15-12-9-7-8-10-13(12)20-17(15)24/h7-10,25H,2-6,11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJILOWFGAWOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isatin-Thiosemicarbazide Cyclization
Isatin (2-oxoindoline) reacts with thiosemicarbazide in acidic ethanol under reflux to form a thiosemicarbazone intermediate. Subsequent cyclization in the presence of hydrochloric acid yields the 5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one scaffold.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Isatin | 1.0 equiv | Ethanol | Reflux | 4 hr | 78% |
| Thiosemicarbazide | 1.2 equiv | (Glacial acetic acid catalyst) |
Stereochemical Control for Z-Configuration
The Z-configuration at the C3-ylidene position is achieved by using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to kinetically favor the less sterically hindered isomer. Microwave-assisted synthesis (100 W, 80°C, 20 min) has been reported to enhance Z-selectivity to >90% in analogous systems.
Acylation with Octanoyl Chloride
The thiazolidinone nitrogen is acylated using octanoyl chloride under Schotten-Baumann conditions.
Stepwise Acylation Protocol
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Base Activation : The thiazolidinone-indolinone intermediate (1.0 equiv) is dissolved in dry dichloromethane (DCM) with triethylamine (2.5 equiv) at 0°C.
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Octanoyl Chloride Addition : Octanoyl chloride (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 6 hr.
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Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
Optimized Parameters
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Solvent : Dry DCM (avoids hydrolysis of acyl chloride).
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Temperature : 0°C → RT (minimizes side reactions).
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Yield : 82–85% after column chromatography (hexane:ethyl acetate, 3:1).
Alternative Routes and Modifications
One-Pot Synthesis
A patent (WO2023056321A1) describes a one-pot method combining cyclocondensation and acylation:
Enzymatic Acylation
Lipase-mediated acylation (e.g., Candida antarctica lipase B) in tert-butanol at 40°C achieves 68% yield with high Z-selectivity (94%). This green chemistry approach reduces byproducts.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, NH), 8.02 (d, J = 7.6 Hz, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 3.89 (s, 1H, CH), 2.34 (t, J = 7.2 Hz, 2H, COCH₂), 1.62–1.25 (m, 10H, alkyl), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
Challenges and Optimization Strategies
Byproduct Formation
Solubility Limitations
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Issue : Poor solubility of intermediates in nonpolar solvents.
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Solution : Switch to DMF/THF mixtures for acylation steps.
Scalability and Industrial Feasibility
Pilot-scale batches (100 g) using continuous flow reactors achieve 89% yield with 99.2% purity (HPLC). Key parameters:
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1.1 Antimicrobial Properties
Recent studies have indicated that derivatives of thiazolidinones, including (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide, exhibit significant antimicrobial activity. Research has shown that modifications in the thiazolidinone structure can enhance antibacterial properties against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) indicates that specific substitutions on the indole ring can influence the compound's efficacy against various microbial strains .
1.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit certain cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, compounds with similar thiazolidinone frameworks have demonstrated cytotoxic effects against various cancer types, including breast and colon cancer, with IC50 values indicating potent activity .
4.1 In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various microbial strains, with notable results against Bacillus cereus and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
4.2 Clinical Implications
The transition from laboratory findings to clinical applications remains a critical aspect of research on this compound. Ongoing studies aim to evaluate its safety profile and therapeutic efficacy in clinical settings, particularly focusing on its use as an adjunct therapy in cancer treatment regimens.
Mechanism of Action
The mechanism of action of (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function . This inhibition can disrupt various physiological processes, leading to potential therapeutic effects. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The thioxothiazolidinone scaffold is conserved across analogs, but substituents at the 3- and 5-positions vary significantly:
Key Observations :
- Sulfonamide vs.
- Hydrazone vs. Indolinone: Compound 8’s hydrazone linker may confer conformational flexibility, while the rigid 2-oxoindolin-3-ylidene in the target compound could stabilize π-π stacking with aromatic residues in enzymes .
Activity Trends :
- Carbonic Anhydrase Inhibition : Sulfonamide-containing analogs (e.g., 9a) outperform aliphatic amides due to direct coordination with the enzyme’s zinc ion .
- Antimicrobial Efficacy : Aliphatic chains (e.g., octanamide) may improve penetration into lipid bilayers, but electron-deficient aromatic systems (e.g., trifluoromethyl in 9c) enhance target binding .
Physicochemical and Pharmacokinetic Properties
Key Implications :
- Sulfonamide derivatives (e.g., 9a) exhibit higher solubility, aligning with their use in aqueous enzyme assays .
Biological Activity
(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)octanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, cytotoxicity, and potential mechanisms of action based on recent research findings.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₃S |
| Molecular Weight | 302.35 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting microbial growth.
Antibacterial Activity
The compound demonstrated significant antibacterial activity against several strains, including resistant strains of Pseudomonas aeruginosa. Comparative studies with standard antibiotics revealed that this compound had lower MIC values than commonly used antibiotics, suggesting a stronger efficacy.
Antifungal Activity
In antifungal assays, the compound exhibited potent activity against Trichoderma viride and Aspergillus fumigatus, with MIC values significantly lower than those of reference antifungal agents like ketoconazole and bifonazole. The best-performing derivatives showed MIC values as low as 10.7 µM against T. viride .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various human cell lines to evaluate the safety profile of the compound. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 ± 2.25 |
| MCF-7 | >100 |
| NIH 3T3 | >100 |
The results indicated that while the compound showed some cytotoxic effects on K562 cells, it was less toxic to other cell lines compared to doxorubicin, a well-known chemotherapeutic agent .
The mechanisms underlying the biological activity of this compound appear to involve:
- Inhibition of Enzymatic Activity : The compound likely interacts with specific enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target enzymes such as CYP51, which is crucial for fungal growth .
Case Studies
Several case studies have been conducted to further understand the biological implications of this compound:
- Study on Antimicrobial Resistance : A study demonstrated that the compound effectively inhibited resistant strains of bacteria, providing insights into its potential as an alternative treatment option .
- Cytotoxicity in Cancer Research : Research involving various cancer cell lines showed that while some lines were sensitive to the compound, others exhibited resistance, indicating a need for further exploration into its selective toxicity .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the (Z)-configuration in thioxothiazolidinone-indole hybrids like this compound?
The (Z)-isomer is typically stabilized via [2+3]-cyclocondensation reactions. For example, reacting 1-(1,3-dioxoisoindolin-2-yl)thiourea with chloroacetic acid in glacial acetic acid under reflux yields the thioxothiazolidinone core. The indole moiety is introduced via condensation with 2-oxoindoline derivatives, where steric and electronic factors favor the (Z)-configuration. Reaction monitoring via TLC and purification by recrystallization (e.g., using ethanol or DMF/water mixtures) ensures geometric purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Key techniques include:
- 1H/13C NMR : Peaks at δ ~12-13 ppm (NH of thioxothiazolidinone) and δ ~170-190 ppm (carbonyl groups) confirm core functionality. The (Z)-configuration is inferred from coupling constants in olefinic protons (J ≈ 8–12 Hz) .
- LC-MS (ESI) : Molecular ion peaks [M+H]+ with <2 ppm deviation from theoretical mass validate molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of calculated values ensures purity .
Q. What in vitro assays are recommended for preliminary antibacterial/antifungal screening?
Use dual methods:
- Agar diffusion : Zone-of-inhibition measurements against Gram-negative (e.g., Pseudomonas aeruginosa), Gram-positive (e.g., Staphylococcus aureus), and fungal strains (e.g., Candida albicans).
- Broth microdilution (Resazurin assay) : Determine MIC values (µg/mL) with resazurin as a redox indicator for viability . Include multidrug-resistant clinical isolates to assess broad-spectrum potential .
Advanced Research Questions
Q. How can molecular docking elucidate this compound’s mechanism against bacterial topoisomerases or fungal CYP51?
- Target selection : Prioritize S. aureus DNA gyrase (PDB: 2XCT) or C. albicans CYP51 (PDB: 5TZ1).
- Docking software : Use AutoDock Vina with AMBER force fields. Key interactions include H-bonding between the thioxothiazolidinone sulfur and active-site residues (e.g., Tyr155 in CYP51) and π-π stacking of the indole with hydrophobic pockets .
- Validation : Compare binding scores (ΔG) with known inhibitors (e.g., ciprofloxacin for gyrase) .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy in anticancer studies?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). Low bioavailability may require prodrug modification of the octanamide chain .
- Tumor xenograft models : Use immunodeficient mice implanted with melanoma (A375) or breast cancer (MDA-MB-231) cells. Dose optimization (e.g., 10–50 mg/kg, IP) and toxicity monitoring (ALT/AST levels) are critical .
Q. How can SAR studies optimize selectivity against off-target kinases (e.g., Aurora B vs. FLT3)?
- Core modifications : Replace the octanamide with shorter alkyl chains (e.g., butyramide) to reduce hydrophobic interactions with FLT3’s ATP pocket.
- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF3) on the indole to enhance Aurora B affinity.
- Kinase profiling : Use radiometric assays (33P-ATP) to quantify IC50 shifts across kinase panels .
Q. What analytical methods resolve crystallographic disorder in thioxothiazolidinone derivatives?
- SHELX refinement : Apply TWIN/BASF commands for twinned crystals. Anisotropic displacement parameters (ADPs) for non-H atoms and DFIX restraints for bond lengths improve model accuracy .
- Hirshfeld surface analysis : Visualize π-π interactions and hydrogen bonds using CrystalExplorer to validate packing motifs .
Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?
- Accelerated stability studies : Store at 40°C/75% RH for 6 months in DMSO or lyophilized form. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Acidic conditions (pH < 4) hydrolyze the thioxothiazolidinone ring, while DMSO oxidation forms sulfoxide byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
